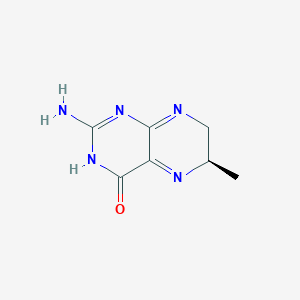
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,(R)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) is a heterocyclic compound that belongs to the pteridinone family This compound is characterized by its unique structure, which includes a pteridine ring system with an amino group at the 2-position and a methyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4-diaminopyrimidine with formic acid or formamide, followed by cyclization to form the pteridine ring. The reaction conditions often require heating and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: The amino and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pteridinone compounds.
科学研究应用
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
Pteridine: The parent compound of the pteridinone family.
Folic Acid: A well-known pteridine derivative with significant biological importance.
Methotrexate: A pteridine-based drug used in chemotherapy.
Uniqueness
4(1H)-Pteridinone,2-amino-6,7-dihydro-6-methyl-,®-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C7H9N5O |
|---|---|
分子量 |
179.18 g/mol |
IUPAC 名称 |
(6R)-2-amino-6-methyl-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3H,2H2,1H3,(H3,8,9,11,12,13)/t3-/m1/s1 |
InChI 键 |
QARNTSWBYSPKTL-GSVOUGTGSA-N |
手性 SMILES |
C[C@@H]1CN=C2C(=N1)C(=O)NC(=N2)N |
规范 SMILES |
CC1CN=C2C(=N1)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(2-Undecylcyclopropyl)pentanoyl]pyrrolidine](/img/structure/B13803223.png)
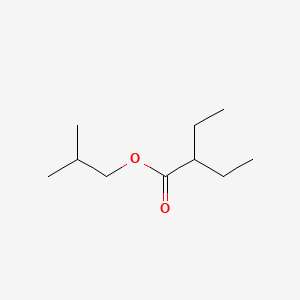
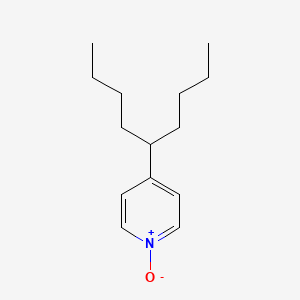
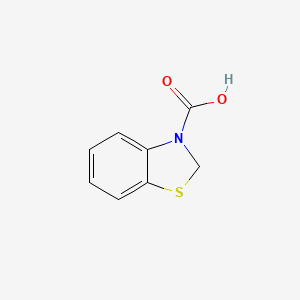
![Peroxide, [[5-(1-methylethyl)-1,3-phenylene]bis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B13803240.png)
![1,2-Benzenediol,4-[(1r)-1-(acetyloxy)-2-(methylamino)ethyl]-](/img/structure/B13803244.png)
![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)
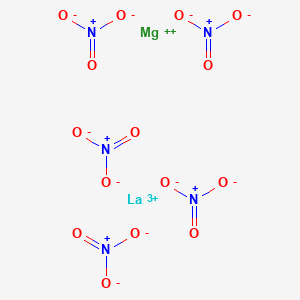
![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
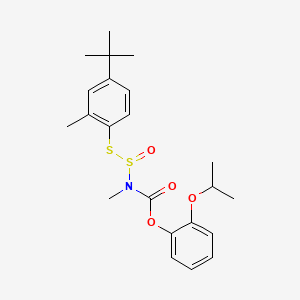
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)

![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)
![1H-4,7-Epoxycyclobuta[b]indole](/img/structure/B13803296.png)
